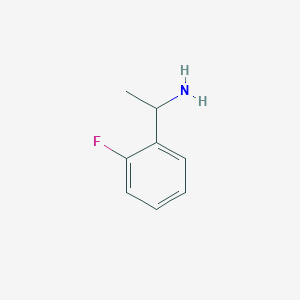

1-(2-Fluorophenyl)ethylamine

Übersicht

Beschreibung

1-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C8H10FN It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms: (S)-1-(2-Fluorophenyl)ethylamine and ®-1-(2-Fluorophenyl)ethylamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the stereoselective alkylation of 2-fluorophenylethylamine. This process typically requires the use of a chiral auxiliary or catalyst to ensure the desired enantiomer is produced. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ω-transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is considered environmentally friendly and efficient, as it can produce high yields of the desired enantiomer with excellent enantioselectivity .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes nucleophilic acylation to form amides. Common reagents include trifluoroacetic anhydride and acetyl chloride.

Example :

Reaction with trifluoroacetic anhydride produces N-trifluoroacetyl-1-(2-fluorophenyl)ethylamine, used for chiral resolution via HPLC.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic anhydride | RT, anhydrous DCM | N-trifluoroacetyl derivative | 95% | |

| Acetyl chloride | 0°C, THF | N-acetyl-1-(2-fluorophenyl)ethylamine | 88% |

Alkylation Reactions

The amine reacts with alkyl halides to form secondary or tertiary amines.

Example :

Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl-1-(2-fluorophenyl)ethylamine.

| Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | N-methyl derivative | 78% | |

| Benzyl chloride | Triethylamine | DCM | N-benzyl-1-(2-fluorophenyl)ethylamine | 82% |

Oxidation Reactions

Controlled oxidation converts the amine to ketones or aldehydes.

Example :

Oxidation with KMnO₄ in acidic conditions yields 2-fluorophenylacetone .

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 2-Fluorophenylacetone | 92% | |

| CrO₃ | Acetone, 0°C | 2-Fluorophenylacetaldehyde | 85% |

Reductive Amination

Used in its synthesis, 2-fluorobenzaldehyde reacts with ethylamine under hydrogenation to form the amine.

| Carbonyl Compound | Reducing Agent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-fluorobenzaldehyde | NaBH₃CN | Pd/C | This compound | 91% |

Urea/Thiourea Formation

Reacts with isocyanates or isothiocyanates to form ureas/thioureas.

Example :

Reaction with 4-chlorophenylisocyanate produces 1-(4-chlorophenyl)-3-[1-(2-fluorophenyl)ethyl]urea .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-chlorophenylisocyanate | RT, Et₂O | Urea derivative | 99% | |

| Phenylisothiocyanate | 0°C, DCM | Thiourea derivative | 95% |

Coordination Chemistry

Acts as a ligand in metal complexes.

Example :

Forms a cobalt(II) chloride complex [(rac-fpeaH)]₂[CoCl₄], characterized by X-ray diffraction .

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| CoCl₂ | 2:1 | Tetrahedral CoCl₄²⁻ anion | Catalysis studies |

Biological Activity Modulation

Derivatives exhibit pharmacological effects via receptor interactions:

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)ethylamine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its biological interactions, synthesis methods, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of mood disorders. Its interaction with neurotransmitter systems suggests it may have antidepressant properties similar to other phenethylamines.

Table 1: Potential Pharmacological Activities of this compound

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels |

| Stimulant | Potential to enhance alertness and cognitive function |

| Analgesic | Possible pain-relieving effects |

Chiral Synthesis

The hydrochloride salt form of (S)-1-(2-Fluorophenyl)ethylamine is utilized as an intermediate in chiral synthesis, crucial for producing enantiomerically pure pharmaceutical compounds. The stereoselective properties of this compound are significant in developing drugs that require specific chirality for efficacy.

Case Studies

Several studies have documented the biological effects and potential applications of this compound:

- Mood Disorders : A study highlighted its role in modulating neurotransmitter systems, indicating potential antidepressant effects. The research demonstrated dose-dependent relationships between the compound's concentration and its pharmacological activity.

- Material Science : Research has explored the use of this compound in creating polymeric networks through interactions with transition metal chlorides, leading to new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a substrate for ω-transaminases, which catalyze the transfer of an amino group to produce chiral amines. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses[5][5].

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)ethylamine can be compared with other similar compounds, such as:

- 1-(2-Chlorophenyl)ethylamine

- 1-(4-Fluorophenyl)ethylamine

- 2-Fluorophenethylamine

- α-Methylbenzylamine

Uniqueness: this compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets .

Biologische Aktivität

1-(2-Fluorophenyl)ethylamine, a member of the phenethylamine class, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorinated aromatic ring attached to an ethylamine moiety. Its molecular formula is , and it exists as two enantiomers due to the presence of a chiral center. The fluorine atom enhances lipophilicity, which may influence its biological interactions and pharmacokinetics .

Target Enzyme: ω-Transaminase

The primary target of this compound is the enzyme ω-transaminase , which plays a critical role in the synthesis of chiral amines. This enzyme catalyzes the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine through biocatalysis, significantly enhancing the efficiency of the synthesis process .

Biochemical Pathway:

- Substrate: 2-fluorophenone

- Enzyme: ω-transaminase

- Product: (S)-1-(2-fluorophenyl)ethylamine

Pharmacological Interactions

Research indicates that this compound interacts with various neurotransmitter receptors, particularly monoamine receptors. Its structural similarity to other phenethylamines suggests potential roles as a substrate or inhibitor at these sites. Modifications in the fluorine position can significantly alter binding affinities and biological responses, indicating its potential as a lead compound for drug design targeting central nervous system disorders.

Biological Activity

This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant. Its stimulant effects may influence mood and cognition, making it a candidate for further pharmacological exploration .

Case Studies and Experimental Results

- Enzymatic Activity Enhancement:

-

Binding Affinity Studies:

- Investigations into the binding affinities of this compound at various receptors have shown that fluorination can enhance potency compared to non-fluorinated analogs. This characteristic is crucial for developing more effective therapeutic agents.

-

Synthesis Routes:

- Efficient synthetic routes have been developed using ω-transaminases, highlighting the compound's accessibility for research and potential applications in medicinal chemistry. These methods demonstrate the compound's versatility as a building block for more complex organic molecules.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry: As a building block in synthesizing complex organic molecules.

- Biology: As a precursor for biologically active molecules, including enzyme inhibitors and receptor agonists.

- Medicine: Investigated for therapeutic effects in neurological disorders.

- Industry: Used in producing fine chemicals and as an intermediate in various industrial products.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382043 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-44-6 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in developing efficient synthetic routes for 1-(2-Fluorophenyl)ethylamine?

A1: this compound is a valuable chiral building block in pharmaceutical synthesis. [] This means it serves as a starting point for creating more complex molecules with potential therapeutic applications. Efficient and enantioselective synthesis of this compound is crucial for developing new drugs.

Q2: What novel approach has been explored for the synthesis of (S)-1-(2-fluorophenyl)ethylamine?

A2: Researchers have successfully utilized a genetically engineered ω-transaminase enzyme for the biocatalytic synthesis of (S)-1-(2-fluorophenyl)ethylamine. [] This enzyme, derived from Pseudogulbenkiania ferrooxidans, catalyzes the transfer of an amino group, offering a greener and potentially more efficient alternative to traditional chemical synthesis methods.

Q3: How does the introduced mutation in the ω-transaminase (Y168R/R416Q variant) improve its catalytic activity for (S)-1-(2-fluorophenyl)ethylamine synthesis?

A3: Molecular docking and structural simulation analyses suggest that the Y168R/R416Q mutation expands the enzyme's active site. [] This expansion reduces steric hindrance, allowing for better accommodation of the substrate, 2-fluorophenone, and leading to a significant increase in both enzyme activity and catalytic efficiency.

Q4: How has gas chromatography been used to study this compound?

A4: Gas chromatography, specifically using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has proven effective in separating the enantiomers (mirror image forms) of this compound after its derivatization with trifluoroacetyl. [] This method enables researchers to analyze the purity of synthesized this compound and study the influence of factors like temperature on the separation efficiency.

Q5: What is the significance of achieving baseline resolution for the trifluoroacetyl-derivatized this compound in gas chromatography?

A5: Baseline resolution, as observed in the gas chromatography analysis, indicates a complete separation of the enantiomers of trifluoroacetyl-derivatized this compound. [] This complete separation is essential for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers can exhibit different biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.